

A Comparative Guide to the Biological Activity of 2-Aminobenzonitrile Derivatives

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Compound of Interest

Compound Name: 2-Amino-5-methylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 2-aminobenzonitrile, a versatile scaffold in medicinal chemistry. Due to a scarcity of publicly available data on derivatives of **2-Amino-5-methylbenzonitrile**, this guide focuses on the broader class of 2-aminobenzonitrile derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Executive Summary

Derivatives of 2-aminobenzonitrile have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes the available quantitative data for these activities, provides detailed experimental protocols for their determination, and visualizes key signaling pathways and experimental workflows.

Data Presentation

Anticancer Activity

The cytotoxic effects of various 2-aminobenzonitrile derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

| Derivative Class | Compound | Cancer Cell Line | IC50 (μM) | Reference |
|-----------------------|--|--------------------------------|--------------|-----------|
| Quinazoline | 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]-1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Various human tumor cell lines | 0.45 - 1.66 | [1] |
| Thienopyrimidine | Compound 2 | MCF-7 (Breast) | 0.013 | [2] |
| Thienopyrimidine | Compound 3 | MCF-7 (Breast) | 0.023 | |
| Aminobenzylnapthol | MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 | [2] |
| Aminobenzylnapthol | MMZ-140C | HT-29 (Colorectal) | 11.55 | [2] |
| Benzothiazole Aniline | 1,3,5-Triazine, salicylate and aniline hybrid | MCF-7 (Breast) | 0.51 ± 0.083 | [3] |

Antimicrobial Activity

The antimicrobial potential of 2-aminobenzonitrile derivatives has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus, is a key parameter in these studies.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
|--|----------------|----------------------------|-------------------------------|---------------------|
| α-aminonitrile-based benzimidazole | Compound 4d | Various bacterial strains | 3.9 - 7.8 | [4] |
| α-aminonitrile-based benzimidazole | Compound 4e | Various bacterial strains | 3.9 - 7.8 | [4] |
| α-aminonitrile-based benzimidazole | Compound 4e | Mycobacterium tuberculosis | 0.05 | [4] |
| Quinoxaline | Compound 5p | S. aureus | 4 | [5] |
| Quinoxaline | Compound 5p | B. subtilis | 8 | [5] |
| Co(II) complex of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile | Co(II) complex | Various bacteria | Enhanced activity over ligand | [6] |

Anti-inflammatory Activity

Several derivatives have been screened for their ability to modulate inflammatory responses. The inhibitory concentration (IC₅₀) for the inhibition of inflammatory mediators, such as nitric oxide (NO) or cyclooxygenase (COX) enzymes, is a common metric.

| Derivative Class | Compound | Assay | IC50 (μM) | Reference |
|---------------------------------|--------------|----------------------------------|-------------|-----------|
| 2,6-bisbenzylidenecyclohexanone | Compound 8 | NO inhibition in RAW 264.7 cells | 6.68 | [7] |
| 2,6-bisbenzylidenecyclohexanone | Compound 9 | NO inhibition in RAW 264.7 cells | - | [7] |
| 2,6-bisbenzylidenecyclohexanone | Compound 11a | NO inhibition in RAW 264.7 cells | - | [7] |
| 1,2-Benzothiazine | BS23 | COX-2 Inhibition | 13.19 ± 2.1 | [8] |
| 1,2-Benzothiazine | BS30 | COX-2 Inhibition | 59.22 ± 3.7 | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

- MTT solution (5 mg/mL in PBS)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Dimethyl sulfoxide (DMSO) or other suitable solvent

- 96-well plates
- Multichannel pipette
- Plate reader

Protocol:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Agar Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

- Nutrient agar or Mueller-Hinton agar plates
- Bacterial or fungal cultures
- Sterile swabs

- Sterile filter paper discs
- Test compounds at various concentrations
- Positive control (standard antibiotic) and negative control (solvent)
- Incubator

Protocol:

- Inoculation: Inoculate the surface of the agar plates evenly with a standardized microbial suspension using a sterile swab.
- Disc Application: Aseptically place sterile filter paper discs impregnated with the test compounds, positive control, and negative control onto the surface of the inoculated agar plates.
- Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
- Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
- Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined by testing a range of concentrations.

Griess Assay for Nitric Oxide Inhibition

This assay measures the amount of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), to determine the anti-inflammatory potential of a compound in vitro.

Materials:

- RAW 264.7 macrophage cells
- Lipopolysaccharide (LPS)

- Cell culture medium
- Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite standard solution
- 96-well plates
- Plate reader

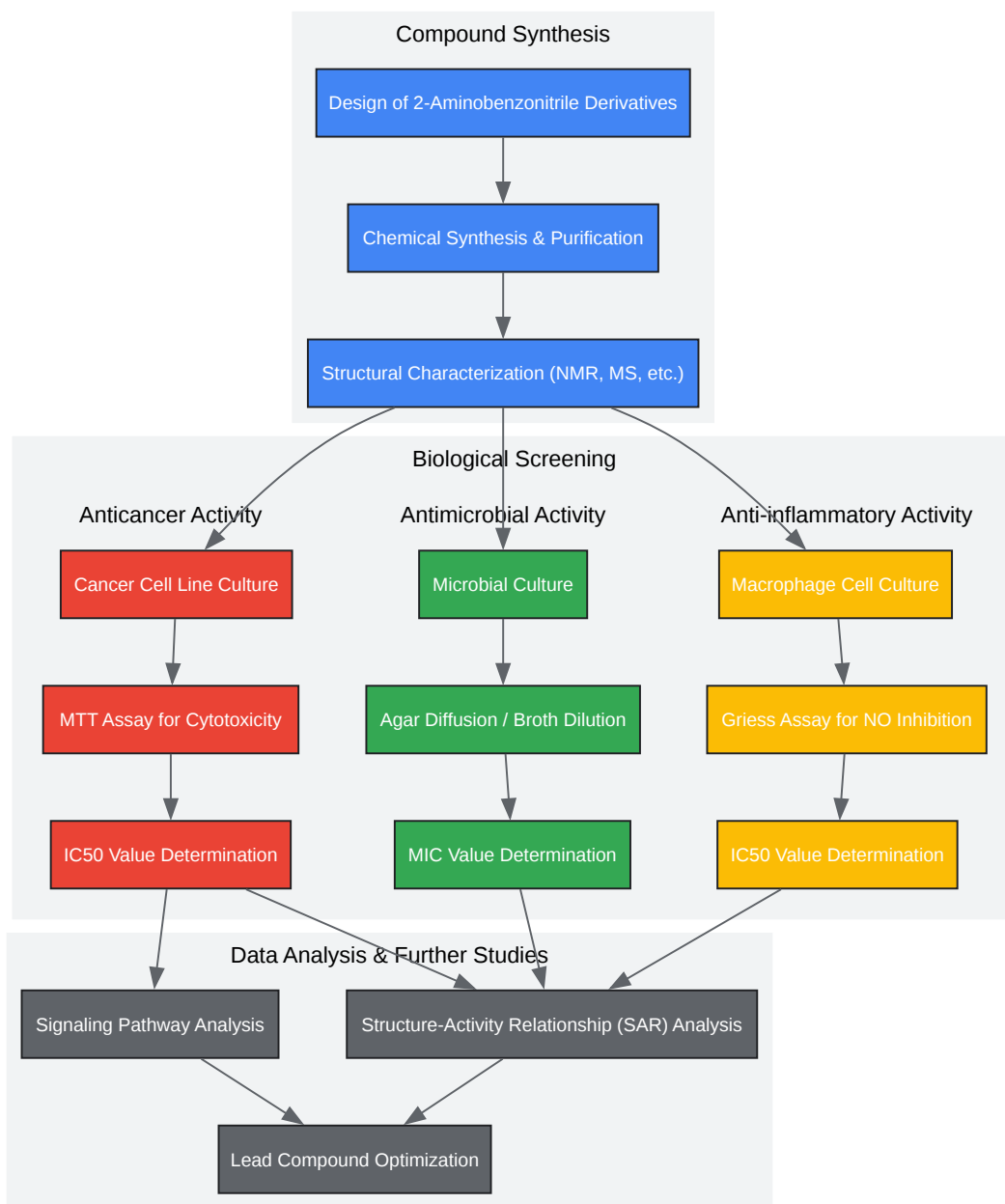
Protocol:

- Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
- Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 $\mu\text{g/mL}$) to induce NO production and incubate for 24 hours.
- Sample Collection: Collect the cell culture supernatant from each well.
- Griess Reaction: Add 50 μL of supernatant to a new 96-well plate, followed by 50 μL of Griess reagent Part A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 μL of Griess reagent Part B and incubate for another 10 minutes.
- Absorbance Measurement: Measure the absorbance at 540 nm using a plate reader.
- Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by the test compounds relative to the LPS-stimulated control.

Mandatory Visualization

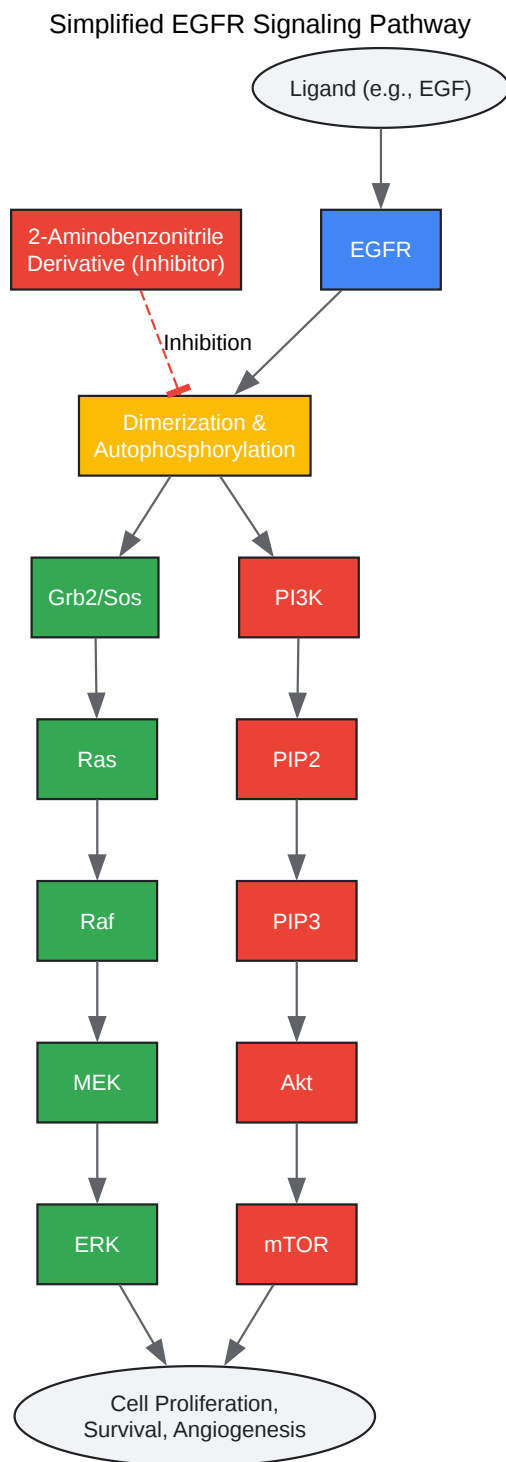
Experimental Workflow for Biological Activity Screening

General Workflow for Biological Activity Screening

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Caption: General workflow for the synthesis and biological screening of 2-aminobenzonitrile derivatives.

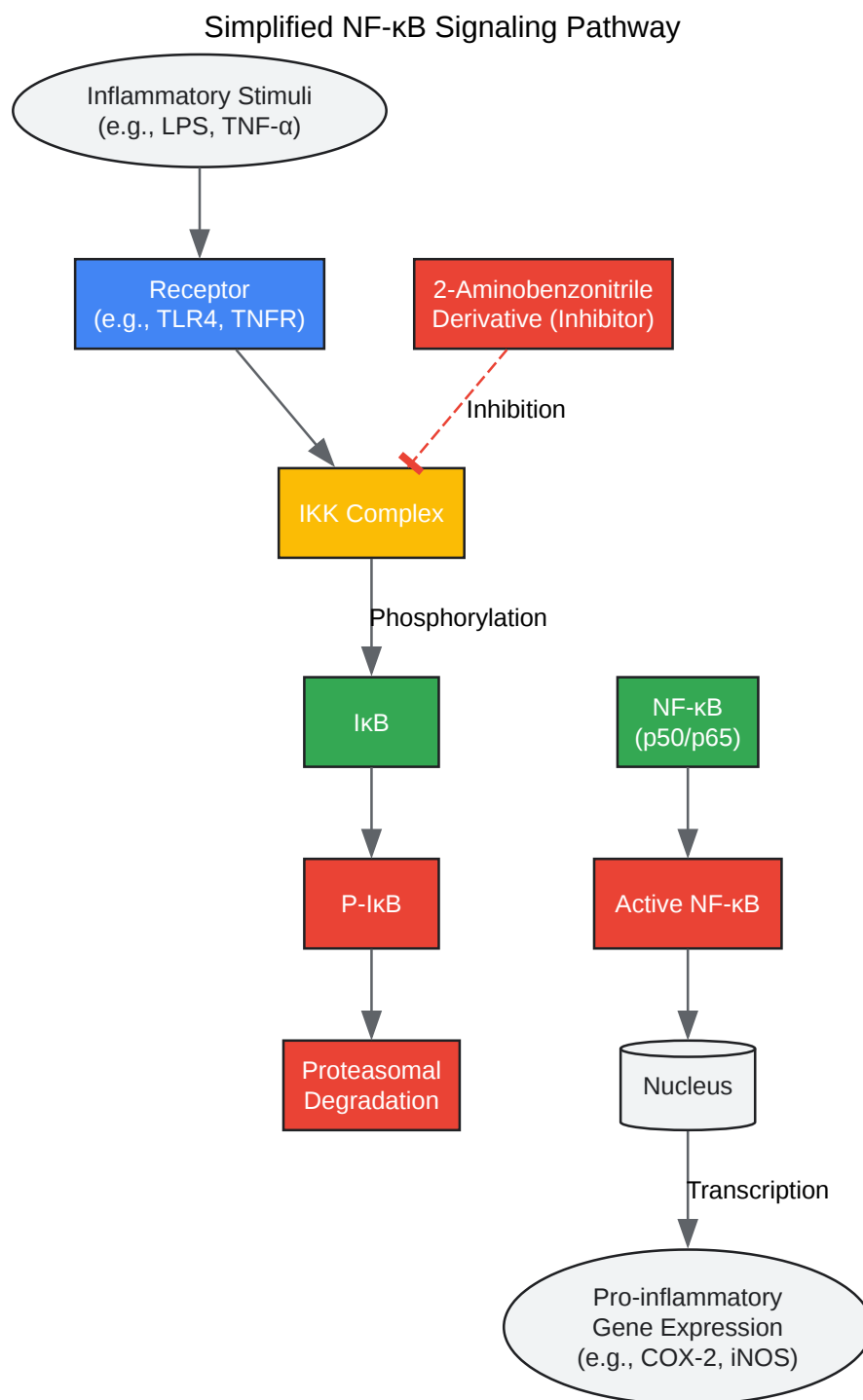
EGFR Signaling Pathway



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Caption: Simplified overview of the EGFR signaling pathway and a potential point of inhibition.

NF- κ B Signaling Pathway



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Caption: Simplified overview of the NF- κ B signaling pathway and a potential point of inhibition.

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